Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate
Overview
Description
Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate is a complex organic compound with the molecular formula C19H28N2O5. It is known for its role as an impurity in the synthesis of Ropinirole, a selective dopamine D2-receptor agonist used in the treatment of Parkinson’s disease . The compound features a nitrophenyl group, a dipropylaminoethyl chain, and an ethyl ester group, making it a versatile molecule in various chemical reactions.
Preparation Methods
The synthesis of Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the nitrophenyl intermediate: This step involves nitration of a suitable aromatic precursor to introduce the nitro group.
Introduction of the dipropylaminoethyl chain: This is typically achieved through a substitution reaction where a halogenated precursor reacts with dipropylamine.
Esterification: The final step involves esterification of the intermediate with ethyl oxalate under acidic conditions to form the desired product.
Industrial production methods often involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dipropylaminoethyl chain can undergo nucleophilic substitution reactions, where the dipropylamino group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acids or bases for hydrolysis.
Scientific Research Applications
Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as dopamine receptor agonism.
Medicine: As an impurity in Ropinirole synthesis, it is relevant in the study of drug purity and pharmacokinetics.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate involves its interaction with molecular targets such as dopamine receptors. The compound’s structure allows it to bind to these receptors, mimicking the action of dopamine and thereby influencing neurotransmission pathways. This mechanism is particularly relevant in the context of its role as an impurity in Ropinirole, which is a dopamine D2-receptor agonist .
Comparison with Similar Compounds
Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate can be compared with similar compounds such as:
Ropinirole: A selective dopamine D2-receptor agonist used in the treatment of Parkinson’s disease.
Ethyl 3-(dimethylamino)acrylate: Another ester compound with a similar ester functional group but different amine substitution.
2-[2-(Dipropylamino)ethyl]-6-nitrophenyl pyruvate: A related compound with similar structural features but different functional groups.
These comparisons highlight the unique structural features and functional groups of this compound, which contribute to its specific chemical and biological properties.
Biological Activity
Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate, a compound with the molecular formula , has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity based on existing literature, including relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a nitrophenyl moiety and a dipropylamino group, which contribute to its pharmacological properties. The chemical structure can be represented as follows:
- Molecular Formula :
- Molecular Weight : 364.44 g/mol
- CAS Number : 91374-25-3
This compound is believed to act primarily as a dopamine agonist, similar to its analogs used in the treatment of Parkinson's disease. Its mechanism involves selective activation of dopamine D2-like receptors, which are crucial for regulating motor control and other neurological functions.
Biological Activity Overview
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Dopaminergic Activity :
- The compound exhibits significant dopaminergic activity, making it a candidate for further research in neuropharmacology. Studies indicate that it may enhance dopamine signaling, which is beneficial in conditions like Parkinson's disease.
-
Anticancer Potential :
- Preliminary studies have suggested that derivatives of this compound may possess anticancer properties. For instance, investigations into similar compounds have shown efficacy against various cancer cell lines, indicating potential for development as an anticancer agent.
-
Neuroprotective Effects :
- The neuroprotective properties of related compounds suggest that this compound may also protect neuronal cells from damage due to oxidative stress or excitotoxicity.
Table 1: Summary of Biological Activities
Case Studies
-
Dopamine Agonism in Parkinson's Disease :
- A study highlighted the effectiveness of dopamine agonists in treating Parkinson's disease symptoms. This compound was structurally similar to known therapeutic agents like Ropinirole, which has demonstrated significant improvement in motor function in clinical trials.
-
Anticancer Activity :
- Research conducted on structurally related compounds indicated promising results against colorectal cancer cell lines (HCT-116). These findings suggest that further exploration of this compound could yield valuable insights into its potential as an anticancer drug.
Properties
IUPAC Name |
ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-4-11-20(12-5-2)13-10-15-8-7-9-17(21(24)25)16(15)14-18(22)19(23)26-6-3/h7-9H,4-6,10-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOIUFZMYXSJNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632890 | |
Record name | Ethyl 3-{2-[2-(dipropylamino)ethyl]-6-nitrophenyl}-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91374-24-2 | |
Record name | Ethyl 2-[2-(dipropylamino)ethyl]-6-nitro-α-oxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91374-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-{2-[2-(dipropylamino)ethyl]-6-nitrophenyl}-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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